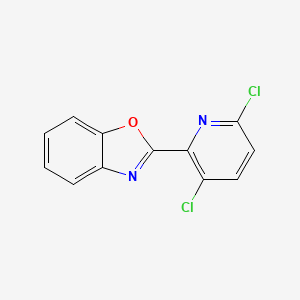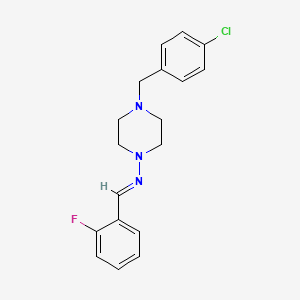![molecular formula C12H12F3N3O B5602967 2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol" is part of a broader class of compounds that have garnered attention due to their potential applications in various fields, including material science and pharmaceuticals. This compound, characterized by the presence of a trifluoromethyl group and a 1,2,3-triazole ring, is of interest due to its structural properties and potential reactivity.
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives often involves "click" chemistry, particularly the azide-alkyne cycloaddition reaction, which provides a robust and efficient route to these compounds. For instance, Saleem et al. (2015) discuss the synthesis of complexes involving 1,2,3-triazoles through reactions that yield compounds with potential catalytic applications (Saleem et al., 2015). Although this does not directly describe the synthesis of the exact compound , it illustrates the types of reactions and methodologies that could be relevant.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives, including the target compound, is characterized by the triazole ring, which can engage in various interactions due to its electron-rich nature. For example, Ahmed et al. (2016) explored the crystal structures of triazole derivatives, revealing the presence of weak intermolecular hydrogen bonding interactions that stabilize the molecular structures (Ahmed et al., 2016).
科学的研究の応用
Catalytic Applications
The compound has been explored in the context of catalytic applications, particularly in the synthesis of ruthenium complexes. These complexes have been investigated for their catalytic efficiency in oxidation reactions and transfer hydrogenation, showcasing the compound's utility in facilitating diverse chemical transformations. The structural versatility of the compound allows it to serve as an effective ligand, enhancing the catalytic properties of metal complexes in various reactions (Saleem et al., 2013).
Antimicrobial and Antioxidant Activities
Another significant application of 2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol derivatives is in the development of antimicrobial and antioxidant agents. Research has led to the synthesis of novel compounds displaying a broad spectrum of antimicrobial activities alongside moderate to good antioxidant properties. These findings underscore the potential of the compound and its derivatives in contributing to new treatments and preventive strategies against microbial infections and oxidative stress-related conditions (Bhat et al., 2016).
Synthesis and Characterization of Complexes
The compound's utility extends to the synthesis and characterization of new chemical entities, such as copper(I) complexes with triazolylidene ligands. These complexes have been synthesized and characterized, demonstrating their potential in initiating oxidation reactions. This application is crucial for the development of efficient and selective catalytic processes, offering insights into the design of new catalysts for industrial and laboratory synthesis (Mncube & Bala, 2018).
Chemical Synthesis and Drug Development
Additionally, derivatives of this compound have been explored for their potential in drug development, particularly as anti-cancer agents. The synthesis of new series of triazolyl chalcone derivatives has shown promising anti-microbial, anti-oxidant, and anti-cancer activities, highlighting the compound's significance in medicinal chemistry and pharmaceutical research (Bhat et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-phenyl-5-(trifluoromethyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-11(2,19)9-10(12(13,14)15)18(17-16-9)8-6-4-3-5-7-8/h3-7,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHOESRBXLVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N(N=N1)C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)
![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)
![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)